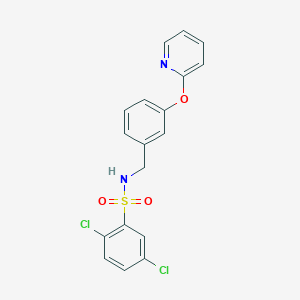

2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Description

2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a benzenesulfonamide core substituted with dichloro and pyridin-2-yloxy groups.

Properties

IUPAC Name |

2,5-dichloro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S/c19-14-7-8-16(20)17(11-14)26(23,24)22-12-13-4-3-5-15(10-13)25-18-6-1-2-9-21-18/h1-11,22H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILHVDUNNFCCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction involves the coupling of 2,5-dichloropyridine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is carried out under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the reaction. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzenesulfonamide, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is its role as an inhibitor of specific enzymes. Research indicates that compounds with similar structures can inhibit fructose-1,6-bisphosphatase (FBPase-1), an enzyme involved in gluconeogenesis. This inhibition could have implications for managing metabolic disorders such as diabetes and obesity by modulating glucose production in the liver.

Anticancer Activity

Studies have shown that sulfonamide derivatives exhibit anticancer properties. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation. The specific structural features of this compound may enhance its efficacy against certain cancer types by targeting cellular pathways associated with tumor growth .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. These effects are attributed to the modulation of inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

Case Study 1: FBPase-1 Inhibition

A study published in a leading pharmacological journal investigated the effects of various sulfonamide derivatives on FBPase-1 activity. The findings indicated that modifications to the benzene ring significantly influenced inhibitory potency. The compound showed promising results in vitro, suggesting its potential use as a therapeutic agent for metabolic disorders .

Case Study 2: Antitumor Activity

In another research endeavor, a series of benzenesulfonamides were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

2,5-Dichloropyridine: Shares the dichloro substitution but lacks the benzenesulfonamide and pyridin-2-yloxy groups.

Benzenesulfonamide: Lacks the dichloro and pyridin-2-yloxy substitutions but shares the sulfonamide core.

Uniqueness

2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a sulfonamide functional group, dichloro substitutions, and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 363.25 g/mol

The presence of the sulfonamide group (-SONH) is critical for its biological activity, allowing it to interact with various biological targets.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The sulfonamide group is known for inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Table 1: Antibacterial Activity Comparison

| Compound Name | Mechanism of Action | Target Enzyme | IC (µM) |

|---|---|---|---|

| This compound | Inhibition of folate synthesis | Dihydropteroate synthase | TBD |

| Sulfamethoxazole | Inhibition of folate synthesis | Dihydropteroate synthase | 0.5 |

| Trimethoprim | Inhibition of folate synthesis | Dihydrofolate reductase | 0.02 |

Antifungal Activity

Similar compounds have also demonstrated antifungal properties. The mechanism often involves disrupting the cell wall synthesis or function in fungal pathogens.

Case Study: Antifungal Efficacy

A study evaluating the antifungal activity of related sulfonamides reported that certain derivatives exhibited effective inhibition against Candida albicans and Aspergillus niger. The observed Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting essential metabolic pathways.

Comparative Analysis with Similar Compounds

Table 2 compares the biological activities of structurally similar compounds:

Table 2: Comparative Biological Activities

| Compound Name | Structural Features | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| N-(4-Aminobenzyl)-N'-phenylurea | Urea linkage; phenyl substituent | Moderate | Low |

| 4-Chloro-N-(3-pyridin-2-yloxy)benzenesulfonamide | Chlorine substituent; pyridine attachment | High | Moderate |

| This compound | Dichloro; pyridine attachment | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : A typical synthesis involves coupling a benzenesulfonyl chloride derivative with a substituted benzylamine intermediate. For example, benzenesulfonyl chloride can react with 3-(pyridin-2-yloxy)benzylamine in pyridine with catalytic DMAP, stirred at room temperature for 2 hours .

- Optimization : Key parameters include solvent choice (pyridine or DCM), temperature control (room temperature vs. reflux), and stoichiometric ratios (1:1.1 sulfonyl chloride to amine). Column chromatography (e.g., petroleum ether/ethyl acetate) is critical for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Analytical Toolkit :

| Technique | Key Data Points | Example from Evidence |

|---|---|---|

| ¹H/¹³C NMR | Aromatic proton shifts (δ 6.5–8.5 ppm), sulfonamide NH (~δ 9.5 ppm) | : δ 7.94 (=CH), δ 2.24 (CH₃) |

| IR | Sulfonamide S=O (~1350–1150 cm⁻¹), NH stretch (~3420 cm⁻¹) | : 3423 cm⁻¹ (NH), 2209 cm⁻¹ (CN) |

| MS | Molecular ion (m/z) matching calculated mass ± 1 Da | : m/z 403 (C₂₂H₁₇N₃O₃S) |

- Conflict Resolution : Cross-validate using complementary techniques (e.g., HRMS for ambiguous MS peaks) or isotopic labeling for NH/OH group confirmation .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this sulfonamide to biological targets (e.g., enzymes or receptors)?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with active sites. For example, the pyridinyloxy moiety may engage in π-π stacking with aromatic residues, while sulfonamide groups form hydrogen bonds .

- Validation : Compare docking scores (e.g., ΔG values) with experimental IC₅₀ data from enzyme inhibition assays. Discrepancies may indicate solvent effects or conformational flexibility not captured in rigid docking .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies for this compound?

- Experimental Design :

- In vitro : Use standardized assays (e.g., fluorescence polarization for enzyme inhibition) under controlled pH and ionic strength.

- In vivo : Account for pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and bioavailability .

- Case Study : If in vitro IC₅₀ is low (nM range) but in vivo efficacy is poor, investigate plasma protein binding (PPB) or CYP450-mediated degradation using LC-MS/MS .

Q. How does the compound’s environmental fate align with green chemistry principles?

- Environmental Impact Analysis :

- Persistence : Evaluate hydrolysis half-life (t₁/₂) in aqueous buffers at pH 4–8. Chlorine substituents may reduce biodegradability .

- Toxicity : Use Daphnia magna or algal growth inhibition assays (OECD 202/201). Compare EC₅₀ values with structurally related sulfonamides .

Methodological Challenges

Q. What are the best practices for resolving low yields in the final coupling step of the synthesis?

- Troubleshooting :

- Side Reactions : Add scavengers (e.g., molecular sieves) to trap moisture or byproducts.

- Catalysis : Optimize DMAP concentration (0.1–0.2 eq.) to enhance nucleophilicity of the benzylamine .

- Workup : Use acid-base extraction (e.g., dilute HCl) to isolate the sulfonamide from unreacted starting materials .

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

- Directed Metalation : Employ directing groups (e.g., oxy-pyridine) to control electrophilic substitution. For halogenation, use N-iodosuccinimide (NIS) in DMF at 0°C .

- Computational Guidance : DFT calculations (Gaussian 16) can predict electron density maps to identify reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.